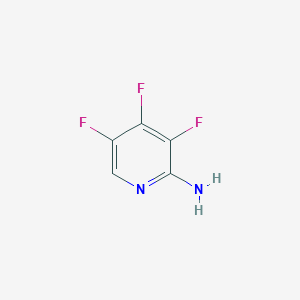

3,4,5-Trifluoropyridin-2-amine

Description

Significance of Fluorinated Pyridinamines in Synthetic Chemistry

Fluorinated pyridinamines are a class of organic compounds that have demonstrated considerable importance in various areas of synthetic chemistry, most notably in the development of pharmaceuticals and agrochemicals. orientjchem.orgsmolecule.comontosight.aia2bchem.com The incorporation of fluorine atoms into a pyridine (B92270) ring can significantly alter the molecule's physicochemical properties. ontosight.ai These alterations can include increased metabolic stability, enhanced lipophilicity, and improved bioavailability, all of which are desirable traits in drug discovery. smolecule.coma2bchem.com

The presence of both the fluorine and amine functional groups on the pyridine core provides multiple reactive sites, allowing for a diverse range of chemical transformations. These compounds can undergo nucleophilic substitution reactions, where the fluorine or other leaving groups are replaced by other nucleophiles, as well as electrophilic aromatic substitution. smolecule.com This reactivity makes them versatile building blocks for constructing larger, more complex molecular architectures. a2bchem.com

For instance, derivatives of fluorinated pyridinamines have been investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. orientjchem.orgontosight.aiopenmedicinalchemistryjournal.com The unique electronic environment created by the fluorine atoms can influence how these molecules interact with biological targets like enzymes and receptors. orientjchem.org

Overview of the Research Landscape for 3,4,5-Trifluoropyridin-2-amine

While the broader class of fluorinated pyridinamines is the subject of extensive research, the specific compound this compound is a more specialized building block. Its availability from chemical suppliers indicates its use in synthetic applications, likely as a precursor for creating targeted molecules in research and development settings. leyan.combldpharm.combldpharm.com

The research landscape for this compound itself is not as extensively documented in publicly available literature as some of its isomers or other related compounds. However, based on the known reactivity of similar compounds, it is a promising candidate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The strategic placement of the three fluorine atoms and the amine group makes it a unique synthon for creating highly functionalized pyridine derivatives.

Below is a data table summarizing the known properties of this compound.

| Property | Value |

| CAS Number | 1805971-44-1 |

| Molecular Formula | C5H3F3N2 |

| Molecular Weight | 148.09 g/mol |

To provide a broader context, the following table compares this compound with other structurally related fluorinated pyridinamines for which more extensive research data is available.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notable Research Applications |

| This compound | 1805971-44-1 | C5H3F3N2 | 148.09 | Building block in synthetic chemistry. bldpharm.combldpharm.com |

| 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2 | C5H3ClF2N2 | 164.54 | Building block for pharmaceuticals and agrochemicals; investigated for enzyme inhibition. |

| 2,3,5-Trifluoropyridin-4-amine | 105252-95-7 | C5H3F3N2 | 148.09 | Explored for antimicrobial, anticancer, and neurological effects. ontosight.aia2bchem.com |

| 3,4,6-Trifluoropyridin-2-amine | 63489-59-8 | C5H3F3N2 | 148.09 | Used as a heterocyclic building block in organic synthesis. bldpharm.com |

| 4-Amino-3-chloro-2,5,6-trifluoropyridine | 2693-57-4 | C5H2ClF3N2 | 182.53 | Precursor in organic synthesis, particularly for fluorinated compounds. |

| 3,5-Difluoropyridin-2-amine | 732306-31-9 | C5H4F2N2 | 130.10 | Intermediate in chemical synthesis. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H3F3N2 |

|---|---|

Molecular Weight |

148.09 g/mol |

IUPAC Name |

3,4,5-trifluoropyridin-2-amine |

InChI |

InChI=1S/C5H3F3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) |

InChI Key |

YPUFJIJQDMKJHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Trifluoropyridin 2 Amine and Its Analogues

Direct Amination Approaches in Fluorinated Pyridine (B92270) Synthesis

Direct amination involves the introduction of an amino group onto the fluorinated pyridine core in a single step, typically by reaction with ammonia (B1221849) or a related aminating agent. The conditions for these reactions can vary significantly, from high-pressure and high-temperature processes to milder, catalyst-free or metal-catalyzed methods.

The use of elevated pressure and temperature is a common strategy to facilitate the amination of polyfluorinated pyridines. These conditions are often necessary to overcome the activation energy for the substitution of a fluorine atom with an amino group, especially in less reactive positions. High-pressure amination with ammonia and other nucleophilic amines is a frequently employed industrial technique. manchesterorganics.com

For instance, the synthesis of an aminofluoropyridine analogue can be achieved by reacting a dichlorofluoropyridine with aqueous ammonia at high temperatures and pressures. This process demonstrates the direct replacement of a chloro group with an amine under forcing conditions. Similarly, hydrogenation reactions are often conducted at pressures up to 150 bar and temperatures up to 200°C in specialized high-pressure facilities. manchesterorganics.com These facilities utilize reactors made from robust materials like stainless steel or Hastelloy to safely handle reactive gases and high pressures. manchesterorganics.com

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,3-Dichloro-5-fluoropyridine | Aqueous Ammonia | 180°C, High Pressure, 24 hours | 2-Amino-3-chloro-5-fluoropyridine |

Aqueous ammonia is an inexpensive and convenient source of ammonia for amination reactions. beehiiv.com The synthesis of 4-amino-2,3,5,6-tetrafluoropyridine (B155154) from pentafluoropyridine (B1199360) provides a well-documented example. In this reaction, pentafluoropyridine is refluxed with concentrated aqueous ammonia, leading to the selective substitution of the fluorine atom at the 4-position. orientjchem.org The reaction proceeds due to the high activation of the C-4 position in pentafluoropyridine towards nucleophilic attack.

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Pentafluoropyridine | Aqueous Ammonia, THF | Reflux, 18 hours | 4-Amino-2,3,5,6-tetrafluoropyridine | orientjchem.org |

While direct amination with aqueous ammonia can be effective, the high concentration of water can sometimes lead to challenges, such as competing hydroxylation side reactions and issues with catalyst stability in metal-catalyzed systems. beehiiv.com To circumvent these issues, methods have been developed using acetamidine (B91507) hydrochloride as an ammonia source under catalyst-free conditions, which proceeds via nucleophilic substitution followed by hydrolysis to yield 2-aminopyridine (B139424) derivatives. rsc.org

Indirect Synthesis via Hydrazine (B178648) Derivatives

An alternative to direct amination is a two-step indirect method involving the formation and subsequent reduction of a hydrazino intermediate. This approach can offer advantages in terms of selectivity and reaction conditions, providing a mild pathway to 2-aminopyridine derivatives with high purity. google.com

This initial step involves the reaction of a polyfluoropyridine, such as a 3-substituted-2,5,6-trifluoropyridine, with hydrazine monohydrate. google.com The reaction selectively displaces the fluorine atom at the C-2 position with a hydrazino group (-NHNH₂). The reaction is typically carried out in an alcohol solvent, such as n-propanol, at elevated temperatures. For example, reacting 2,3,6-trifluoro-5-chloropyridine with hydrazine monohydrate in n-propanol at 80°C for two hours yields the corresponding 2-hydrazino derivative in good yield. google.com

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,6-Trifluoro-5-chloropyridine | Hydrazine monohydrate | n-Propanol | 80°C, 2 hours | 83.8% | google.com |

The second step is the reduction of the hydrazino group to an amine group. This transformation is typically accomplished via catalytic hydrogenation. google.com A common catalyst for this reduction is palladium on carbon (Pd/C). The reaction involves treating the hydrazino-fluoropyridine intermediate with hydrogen gas in the presence of the catalyst, usually in an alcohol solvent at room temperature. This method efficiently cleaves the N-N bond, yielding the final 2-aminopyridine derivative with high purity. google.com An alternative, non-catalytic method involves using copper(II) sulfate (B86663) to cleave the hydrazino group, though this can be lower yielding. researchgate.net

Nucleophilic Aromatic Substitution Strategies in Fluoropyridine Systems

The synthesis of 3,4,5-Trifluoropyridin-2-amine and its analogues is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr). The presence of multiple electron-withdrawing fluorine atoms on the pyridine ring makes it highly susceptible to attack by nucleophiles. jst.go.jp The regioselectivity of this substitution is a critical factor, determined by the positions of the fluorine atoms and the nature of the attacking nucleophile. researchgate.netrsc.org

In polyfluorinated pyridines, the positions are not equally reactive. For nucleophilic substitution, the activating influence of other fluorine atoms on the ring generally decreases in the order of ortho > meta > para. researchgate.net For pentafluoropyridine, nucleophilic attack occurs with high regioselectivity at the 4-position. researchgate.netrsc.org This is because the negative charge in the intermediate Meisenheimer complex is effectively stabilized by the adjacent nitrogen atom and the fluorine atoms.

However, the substitution pattern of less fluorinated pyridines, such as 2,4,6-trifluoropyridine, is more dependent on the steric properties of the nucleophile. Small nucleophiles preferentially attack the 4-position, whereas bulkier nucleophiles may attack both the 2- and 4-positions, leading to a mixture of regioisomers. researchgate.net The rate of SNAr reactions is also highly dependent on the leaving group; fluorine's high electronegativity makes it an excellent leaving group in these activated systems. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the same reaction with 2-chloropyridine. acs.org This highlights the enhanced reactivity imparted by fluorine substituents in SNAr reactions on the pyridine ring.

Regioselective Nucleophilic Attack on Polyfluorinated Pyridines

The synthesis of fluorinated aminopyridines often relies on the nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridine precursors. The inherent electronic properties of the pyridine ring, with its electron-deficient character, make it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing substituents like fluorine.

The regioselectivity of nucleophilic attack on polyfluorinated pyridines is a complex interplay of electronic and steric factors. In pentafluoropyridine, for instance, nucleophilic substitution occurs with high regioselectivity, predominantly at the 4-position, to yield 4-aminopyridine (B3432731) derivatives. researchgate.net This preference is attributed to the superior ability of the para-aza group to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho- and meta-positions.

However, the substitution pattern on the pyridine ring can significantly alter this selectivity. For example, in 2,4,6-trifluoropyridine, small nucleophiles like morpholine (B109124) preferentially attack the 4-position. In contrast, bulkier nucleophiles can lead to a mixture of regioisomers, with substitution occurring at both the 2- and 4-positions. researchgate.net

Research has shown that the activating influence of a fluorine substituent in polyfluoropyridines follows the order: meta > ortho > para relative to the point of nucleophilic attack. rsc.org This understanding is crucial for predicting and controlling the outcome of substitution reactions.

Table 1: Regioselectivity of Nucleophilic Attack on Polyfluorinated Pyridines

| Starting Material | Nucleophile | Major Product Position of Substitution | Reference |

| Pentafluoropyridine | Ammonia | 4-position | researchgate.net |

| 2,4,6-Trifluoropyridine | Morpholine (small) | 4-position | researchgate.net |

| 2,4,6-Trifluoropyridine | Bulky diamines | 2- and 4-positions | researchgate.net |

Influence of Leaving Groups and Activating Substituents on Substitution Patterns

The nature of the leaving group and the presence of other activating or deactivating substituents on the pyridine ring are pivotal in determining the rate and regioselectivity of nucleophilic substitution. Halogens are common leaving groups in these reactions, with their lability generally following the order F > Cl > Br > I in activated aromatic systems, which is contrary to the trend in aliphatic SN2 reactions. This is because the rate-determining step in SNAr is the attack of the nucleophile, and fluorine's high electronegativity strongly activates the ring towards this attack.

The position of the leaving group also has a significant impact on the reaction rate, with substitution at the 4-position (para to the nitrogen) and 2-position (ortho to the nitrogen) being much faster than at the 3-position (meta to the nitrogen). davuniversity.orggla.ac.uk This is due to the effective delocalization of the negative charge in the intermediate by the ring nitrogen for ortho and para attacks. davuniversity.orggla.ac.uk

Electron-withdrawing groups, which are also good leaving groups, favor the substitution reaction. davuniversity.orggla.ac.uk The presence of a nitro group, for example, significantly activates the pyridine ring towards nucleophilic substitution. thieme-connect.com Conversely, electron-donating groups can hinder the reaction.

Solvent Effects and Reaction Condition Optimization in this compound Synthesis

The choice of solvent and the optimization of reaction conditions are critical for achieving high yields and selectivity in the synthesis of this compound and its analogues. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP), are often employed as they can solvate the cationic species, thereby accelerating the rate of SNAr reactions. google.com

For example, the reaction of pentafluoropyridine with aqueous ammonia to produce 4-amino-2,3,5,6-tetrafluoropyridine is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) under reflux. orientjchem.org The synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) and potassium fluoride (B91410) proceeds in high yield in N-methylpyrrolidone at temperatures below 170°C under anhydrous conditions. google.com

Temperature is another crucial parameter. While elevated temperatures can increase the reaction rate, excessive heat can lead to side reactions and decomposition of the desired product. For instance, in the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine, controlled heating between 80–120°C is necessary to achieve the desired product from the corresponding azide (B81097) intermediate.

The molar ratio of reactants also plays a significant role. In the synthesis of 4-((perfluoropyridin-yl)oxy)benzaldehydes from pentafluoropyridine and hydroxybenzaldehydes, the molar ratio of the reactants was found to be a decisive factor in determining the selectivity of the reaction. researchgate.net

Table 2: Optimized Reaction Conditions for Synthesis of Fluorinated Pyridine Derivatives

| Product | Starting Materials | Solvent | Temperature | Key Findings | Reference |

| 4-Amino-2,3,5,6-tetrafluoropyridine | Pentafluoropyridine, Aqueous Ammonia | THF | Reflux | Exothermic reaction, 18-hour reflux. | orientjchem.org |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Pentachloropyridine, Potassium Fluoride | N-Methylpyrrolidone | 100-170°C | Anhydrous conditions and specific molar ratios are crucial for high yield. | google.com |

| 4-Amino-3-chloro-2,5,6-trifluoropyridine | 4-Azido-3-chloro-2,5,6-trifluoropyridine | THF or DMF | 80-120°C | Temperature control is critical to prevent decomposition. |

Synthetic Approaches to Key Precursors for this compound Derivatization

The synthesis of various derivatives of this compound often requires access to a range of functionalized precursors. These precursors can be synthesized through various methods, including further nucleophilic substitutions, halogen exchange reactions, and catalytic cross-coupling reactions.

One common approach involves the selective substitution of fluorine atoms in a polyfluorinated pyridine with other nucleophiles. For example, reacting pentafluoropyridine with an appropriate nucleophile can selectively replace the fluorine at the 4-position. The resulting tetrafluoropyridine derivative can then be used as a precursor for further functionalization.

Another important method is the synthesis of hydrazino-pyridines, which can be subsequently converted to the corresponding amino-pyridines. For instance, 2-hydrazino-3-substituted-5,6-difluoropyridine can be obtained by reacting a 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate. google.com The hydrazino compound can then be reduced to the 2-aminopyridine derivative using a catalyst like Raney nickel. google.com

Furthermore, precursors can be prepared by introducing different halogens. For example, 3-chloro-2,5,6-trifluoropyridine (B1273222) can be synthesized from 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) through a defluorination reaction using a zinc catalyst in aqueous ammonia. google.com This chlorodifluoropyridine can then serve as a starting material for introducing an amino group.

Catalytic reactions, such as Suzuki or Sonogashira couplings, can also be employed to introduce carbon-based substituents onto the pyridine ring, creating a diverse array of precursors for derivatization.

Table 3: Synthesis of Key Precursors

| Precursor | Synthetic Method | Starting Materials | Reference |

| 2-Hydrazino-3-substituted-5,6-difluoropyridine | Nucleophilic substitution | 3-Substituted-2,5,6-trifluoropyridine, Hydrazine monohydrate | google.com |

| 2-Amino-3-substituted-5,6-difluoropyridine | Reduction | 2-Hydrazino-3-substituted-5,6-difluoropyridine, Raney Nickel/H₂ | google.com |

| 3-Chloro-2,5,6-trifluoropyridine | Defluorination | 3-Chloro-2,4,5,6-tetrafluoropyridine, Zinc/Aqueous Ammonia | google.com |

Reaction Mechanisms and Pathways Involving 3,4,5 Trifluoropyridin 2 Amine

Mechanistic Insights into Nucleophilic Substitution Reactions in Fluorinated Pyridinamines

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for fluorinated pyridines. The presence of multiple fluorine atoms on the pyridine (B92270) ring of 3,4,5-Trifluoropyridin-2-amine significantly influences its reactivity in these reactions. Fluorine, being highly electronegative, activates the ring towards nucleophilic attack and can also serve as a competent leaving group. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring the activating effect of fluorine. nih.gov

The mechanism of SNAr reactions on such electron-deficient systems can proceed through two primary pathways: a stepwise mechanism involving a discrete intermediate or a concerted mechanism.

Stepwise Mechanism (via Meisenheimer Complex): The classical SNAr mechanism involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net This step is typically the rate-determining step. The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing fluorine atoms and the ring nitrogen. In the subsequent step, the leaving group (in this case, a fluoride (B91410) ion) is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. researchgate.net For fluorinated pyridinamines, the high electronegativity of fluorine enhances the stability of this intermediate.

Concerted Mechanism (cSNAr): In some cases, particularly with highly reactive nucleophiles and leaving groups, the SNAr reaction may proceed through a concerted mechanism where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable Meisenheimer intermediate. researchgate.netnih.gov Kinetic studies and computational analysis are often employed to distinguish between the stepwise and concerted pathways. nih.govbris.ac.uk

The regioselectivity of nucleophilic substitution on this compound is dictated by the positions of the fluorine atoms and the directing effect of the amino group. The positions ortho and para to the activating amino group and the ring nitrogen are generally the most susceptible to nucleophilic attack.

Interactive Data Table: Factors Influencing Nucleophilic Aromatic Substitution in Fluorinated Pyridinamines

| Factor | Influence on SNAr Reaction | Mechanistic Implication |

| Fluorine Substituents | Activate the ring towards nucleophilic attack; good leaving group. nih.gov | Stabilize the Meisenheimer complex in a stepwise mechanism. |

| Pyridine Nitrogen | Electron-withdrawing, activates the ring for nucleophilic attack. | Contributes to the stabilization of the anionic intermediate. |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. | Can influence whether the reaction proceeds via a stepwise or concerted pathway. |

| Solvent | Polar aprotic solvents can accelerate SNAr reactions. | Solvation of the intermediate and transition state can affect reaction rates. |

Reactivity of the Amino Group in this compound

The primary amino group in this compound is a key functional group that participates in a variety of chemical transformations, including alkylation, acylation, and the formation of Schiff bases. The nucleophilicity of this amino group is influenced by the electron-withdrawing effects of the fluorinated pyridine ring.

The alkylation of the amino group in this compound involves the nucleophilic attack of the nitrogen's lone pair on an electrophilic carbon atom of an alkylating agent, typically an alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism, usually SN2.

The general mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the partially positive carbon atom of the alkyl halide, displacing the halide ion.

Deprotonation: The resulting ammonium (B1175870) salt is then deprotonated by a base (which can be another molecule of the amine) to yield the alkylated amine.

A significant challenge in the alkylation of primary amines is the potential for over-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, forming a tertiary amine, which can be further alkylated to a quaternary ammonium salt. Careful control of reaction conditions, such as the stoichiometry of the reactants, is often necessary to achieve selective mono-alkylation.

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a nucleophilic acyl substitution.

The mechanism for acylation with an acyl chloride can be described as follows:

Nucleophilic Attack: The nitrogen atom of the amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, often a tertiary amine like triethylamine (B128534) or pyridine added to the reaction mixture, removes a proton from the nitrogen atom to give the final amide product.

The electron-withdrawing nature of the trifluorinated pyridine ring may reduce the nucleophilicity of the amino group, potentially requiring more forcing conditions or more reactive acylating agents for the reaction to proceed efficiently.

Primary amines, such as this compound, react with aldehydes or ketones in the presence of an acid or base catalyst to form imines, commonly known as Schiff bases. nih.gov This reaction is a nucleophilic addition to the carbonyl group followed by dehydration.

The mechanism of Schiff base formation typically proceeds through the following steps:

Nucleophilic Addition: The amino group attacks the carbonyl carbon of the aldehyde or ketone, forming a zwitterionic intermediate which then undergoes proton transfer to yield a neutral carbinolamine (hemiaminal). youtube.com

Protonation of the Hydroxyl Group: In an acidic medium, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

Deprotonation: A base removes the proton from the nitrogen atom to give the final Schiff base product. youtube.com

The reaction is generally reversible, and the removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine.

Interactive Data Table: Reactivity of the Amino Group in this compound

| Reaction Type | Reagent | Product | Key Mechanistic Steps |

| Alkylation | Alkyl halide | Alkylated amine | Nucleophilic attack (SN2), Deprotonation |

| Acylation | Acyl chloride/anhydride | Amide | Nucleophilic acyl substitution, Tetrahedral intermediate, Elimination |

| Schiff Base Formation | Aldehyde/Ketone | Imine (Schiff base) | Nucleophilic addition to carbonyl, Carbinolamine formation, Dehydration youtube.com |

Electrophilic Aromatic Substitution on the Fluorinated Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the electron-withdrawing effect of the nitrogen heteroatom, which deactivates the ring towards attack by electrophiles. nih.gov When such reactions do occur, substitution is typically directed to the 3-position (meta to the nitrogen), as attack at the 2- or 4-positions leads to a destabilized cationic intermediate where the positive charge is placed on the carbon adjacent to the electron-withdrawing nitrogen.

In the case of this compound, the situation is more complex due to the presence of both activating and deactivating substituents.

Amino Group (-NH2): The amino group is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring through resonance.

Fluorine Atoms (-F): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

Pyridine Nitrogen: As mentioned, the ring nitrogen is strongly deactivating.

The regioselectivity of an electrophilic attack on this compound will be determined by the interplay of these electronic effects. The strong activating effect of the amino group would direct incoming electrophiles to the positions ortho and para to it. However, all available positions on the ring are substituted with fluorine atoms. Therefore, electrophilic aromatic substitution on this compound is expected to be extremely difficult and would likely require harsh reaction conditions. If a reaction were to occur, it would likely involve the displacement of a fluorine atom, a process that is not a typical SEAr reaction.

Transition State Analysis in this compound Reactions

The detailed understanding of reaction mechanisms, including the structures and energies of transition states, is greatly aided by computational chemistry. For reactions involving this compound, transition state analysis using methods such as Density Functional Theory (DFT) can provide valuable insights.

For instance, in the SNAr reactions discussed in section 3.1, computational modeling can be used to:

Calculate the activation energies for both the stepwise (via Meisenheimer complex) and concerted pathways. nih.gov

Determine the geometry of the transition state(s), providing a three-dimensional picture of the bond-forming and bond-breaking processes.

Analyze the electronic structure of the transition state to understand the factors that stabilize it.

Such computational studies have been instrumental in demonstrating that for some SNAr reactions, the traditionally assumed Meisenheimer complex is not an intermediate but rather a transition state, indicating a concerted mechanism. nih.govbris.ac.uk For a molecule like this compound, with its complex electronic environment, computational analysis is a powerful tool to elucidate the preferred reaction pathways and predict reactivity.

Decomposition Kinetics and Pathways of Related Fluorinated Pyridinamines

The thermal stability and decomposition pathways of fluorinated pyridinamines, including this compound, are critical for their application in high-temperature environments and for understanding their lifecycle and potential environmental fate. While specific kinetic studies on the decomposition of this compound are not extensively detailed in publicly available literature, the behavior of related fluorinated aromatic compounds and pyridines provides a basis for understanding the potential mechanisms and kinetics involved.

The decomposition of such compounds is generally studied using thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). nih.govresearchgate.netresearchgate.net These methods help determine the temperatures at which degradation occurs and can be used to calculate kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A), which together describe the rate of decomposition. nih.govpku.edu.cn

For fluorinated compounds, the carbon-fluorine (C-F) bond is exceptionally strong, meaning that thermal decomposition is less likely to initiate via direct C-F bond cleavage. researchgate.netumn.edu Instead, decomposition pathways are often initiated at weaker points in the molecule or through interactions between different functional groups. umn.edu In the case of fluorinated pyridinamines, the presence of the amino group (-NH2) and the nitrogen atom within the aromatic ring introduces potential sites for initial thermal degradation.

One plausible decomposition pathway for fluorinated pyridinamines could involve the elimination of hydrogen fluoride (HF), a common decomposition product for many fluorinated substances. turi.orgrsc.org The proximity of the amino group's hydrogen atoms to the fluorine atoms on the pyridine ring could facilitate this process. Theoretical studies on the decomposition of other perfluorinated compounds, such as perfluorinated carboxylic acids, have shown that HF elimination can be a key step, leading to the formation of unstable intermediates that subsequently break down into smaller molecules. rsc.org

Another potential pathway involves the reactions of the amino group itself. At elevated temperatures, amino groups can undergo various reactions, including condensation or elimination, which could destabilize the aromatic ring. For non-fluorinated aminopyridines, thermal decomposition can be complex, and the presence of fluorine atoms would further influence the reaction pathways, likely by altering the electron distribution within the pyridine ring and affecting bond strengths.

The pyridine ring itself is a stable aromatic system, but it can undergo cleavage under harsh thermal conditions. The products of such ring-cleavage would likely be a variety of smaller fluorinated and nitrogen-containing compounds. For instance, the thermal degradation of some quinoline (B57606) rings has been observed to produce hydrogen fluoride, hydrogen cyanide, and other small molecules. nih.gov

The kinetics of decomposition for such compounds are often found to follow first-order or more complex reaction models. nih.govmdpi.com The activation energy for the thermal degradation of stable aromatic compounds can be significant, indicating a high energy barrier for decomposition. For example, studies on the thermal stability of fluorinated polyimides, which contain fluorinated aromatic rings, show excellent thermal stability up to high temperatures (above 430°C). researchgate.net

The table below summarizes the key thermoanalytical parameters and potential decomposition products for related classes of compounds, which can serve as a reference for predicting the behavior of this compound.

| Compound Class | Typical Decomposition Temp. (°C) | Activation Energy (kJ/mol) | Potential Decomposition Products |

| Fluorinated Aromatics | 300 - 550 | 50 - 150 | Hydrogen fluoride, smaller fluorocarbons, carbon dioxide |

| Aminopyridines | 250 - 500 | Not widely reported | Ammonia (B1221849), hydrogen cyanide, various hydrocarbons |

| Fluoropolymers (e.g., PTFE) | > 500 | > 200 | Monomer (e.g., C2F4), HF, Carbonyl fluoride |

This table presents generalized data for related compound classes to infer the potential decomposition characteristics of this compound.

Further experimental research, employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), would be necessary to elucidate the precise decomposition pathways and kinetic parameters for this compound and its isomers. mdpi.com Such studies would identify the gaseous species evolved during decomposition, providing direct evidence for the proposed reaction mechanisms. mdpi.com

Computational and Theoretical Investigations of 3,4,5 Trifluoropyridin 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. These methods allow for the accurate prediction of molecular geometries, electronic charge distributions, and orbital energies, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Fluoropyridinamine Systems

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov For fluoropyridinamine systems, DFT, particularly with hybrid functionals like B3LYP, is well-suited to model the effects of the highly electronegative fluorine atoms and the amino group on the pyridine (B92270) ring. chemmethod.comresearchgate.net

Calculations on related fluorinated pyridines and aminopyridines typically involve geometry optimization to find the lowest energy conformation. nih.gov For 3,4,5-Trifluoropyridin-2-amine, DFT calculations would predict bond lengths, bond angles, and dihedral angles. The strong electron-withdrawing nature of the three fluorine atoms is expected to shorten the C-F bonds and influence the geometry of the pyridine ring, potentially causing slight deviations from perfect planarity. The C-N bond of the amino group and the orientation of the amine hydrogens relative to the ring would also be key parameters determined. nih.gov Such calculations on analogous systems have demonstrated excellent agreement between computed and experimental data, validating the use of DFT for these molecular systems. chemmethod.com

Table 1: Illustrative DFT-Calculated vs. Experimental Bond Lengths for a Related Heterocycle (Note: Data below is for N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] (PDPF) as a representative complex fluorinated pyridine derivative to illustrate typical DFT accuracy. Data for this compound is not available.)

| Bond | Experimental (XRD) (Å) | Calculated (DFT/B3LYP) (Å) | Difference (Å) |

| N1-C1 | 1.345 | 1.351 | 0.006 |

| C1-C2 | 1.389 | 1.395 | 0.006 |

| C2-C3 | 1.381 | 1.387 | 0.006 |

| C3-N2 | 1.347 | 1.353 | 0.006 |

| C=O | 1.220 | 1.225 | 0.005 |

This table is based on data from a study on a different, more complex fluorinated pyridine derivative to demonstrate the typical level of agreement between experimental and DFT-calculated values. chemmethod.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the electron-donating amino group would be expected to raise the energy of the HOMO, while the three strongly electron-withdrawing fluorine atoms would significantly lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap compared to unsubstituted 2-aminopyridine (B139424), suggesting higher reactivity. The distribution of these orbitals is also informative; the HOMO is likely to be localized primarily on the amino group and the pyridine ring, while the LUMO would be distributed across the pyridine ring, influenced by the fluorine atoms. semanticscholar.orgbeilstein-journals.org

Table 2: Example HOMO, LUMO, and Energy Gap Values for Fluorinated Aromatic Acceptors (Note: This table presents calculated data for various phenyl-based fluorinated compounds to illustrate electronic trends. Data for this compound is not available.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| PhOCF₃ | -7.21 | -0.22 | 6.99 |

| PhCF₃ | -7.59 | -0.57 | 7.02 |

| PhSCF₃ | -7.11 | -0.78 | 6.33 |

| PhSF₅ | -7.65 | -0.90 | 6.75 |

This table is adapted from a TD-DFT study on different fluorinated compounds to show how various fluorine-containing groups affect frontier orbital energies. beilstein-journals.org

Prediction of Atomic Charge Distributions and Electrophilicity Indices

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide insights into the partial charges on each atom. chemmethod.com In this compound, the high electronegativity of the fluorine atoms would lead to significant negative partial charges on them and corresponding positive charges on the attached carbon atoms (C3, C4, C5). The nitrogen atom of the pyridine ring and the exocyclic amino group will also exhibit negative partial charges. nih.gov

This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the area around the amino group and the ring nitrogen would be expected to be electron-rich (red/yellow), while regions near the fluorine atoms and the hydrogens of the amino group would be electron-poor (blue).

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. A high electrophilicity index would characterize the molecule as a strong electrophile, a property enhanced by the presence of the trifluorinated pyridine core. researchgate.net

Tautomerism and Conformational Analysis of the Aminopyridine Moiety

2-Aminopyridine and its derivatives can exist in two main tautomeric forms: the amino form and the imino form. nih.govnih.gov Computational studies on 2-aminopyridines have consistently shown that the amino tautomer is significantly more stable than the imino form. nih.govsemanticscholar.org For this compound, it is highly probable that the amino form is the predominant, most stable tautomer. DFT calculations can be used to compute the relative energies of the possible tautomers and the energy barriers for their interconversion. nih.gov Studies on similar systems have calculated the canonical amino structure to be more stable by over 13 kcal/mol compared to the next most stable imino tautomer. nih.gov

Conformational analysis would focus on the rotation around the C2-NH₂ bond and the pyramidal inversion at the amino nitrogen. nih.gov The energy barrier for pyramidal inversion at the amino nitrogen in 2-aminopyridines is typically very low, often calculated to be less than 1 kcal/mol, indicating rapid inversion at room temperature. nih.gov The presence of the C3-fluorine atom might introduce some steric hindrance or electronic repulsion that could slightly affect the rotational barrier and the preferred orientation of the amino group.

Studies of Intermolecular Interactions and Hydrogen Bonding Networks

The fluorine and amine functionalities in this compound make it capable of participating in a variety of intermolecular interactions. The amino group can act as a hydrogen bond donor (N-H), and both the ring nitrogen and the amino nitrogen can act as hydrogen bond acceptors. nih.gov

In the solid state, it is expected that this molecule would form extensive hydrogen bonding networks. The most probable hydrogen bond motif would be N-H···N interactions, linking the amino group of one molecule to the pyridine ring nitrogen of another. researchgate.net The presence of fluorine atoms can also lead to weaker C-H···F or N-H···F interactions, which have been shown to play a role in stabilizing crystal structures of fluorinated organic molecules. chemmethod.comnih.gov Computational methods can be used to model dimers or larger clusters of the molecule to calculate the energies of these hydrogen bonds and predict the most stable packing arrangements. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. chemmethod.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. psu.eduresearchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, solvent effects, and the stability of intermolecular complexes.

Theoretical Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are dictated by the electronic effects of the fluorine and amine substituents on the pyridine ring. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties by calculating various molecular descriptors.

Theoretical predictions of reactivity often involve the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For a molecule like this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine nitrogen, suggesting these as the initial sites of interaction with electrophiles. The LUMO, on the other hand, would likely be distributed over the carbon atoms of the pyridine ring, particularly those bearing fluorine atoms, indicating susceptibility to nucleophilic attack at these positions.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, regions of negative potential (red/yellow) would be expected around the nitrogen atoms, indicating their Lewis basicity and propensity to interact with electrophiles or engage in hydrogen bonding. Regions of positive potential (blue) would be anticipated around the hydrogen atoms of the amino group and potentially near the fluorine-substituted carbon atoms, highlighting sites for nucleophilic interaction.

Table 1: Predicted Reactivity Descriptors for this compound (Illustrative) (Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules, as specific studies on this compound are not available.)

| Descriptor | Predicted Value/Region | Implication for Reactivity |

| HOMO Energy | Relatively High | Indicates susceptibility to oxidation and reaction with electrophiles. |

| LUMO Energy | Relatively Low | Suggests susceptibility to reduction and reaction with nucleophiles. |

| HOMO-LUMO Gap | Moderate | Provides an indication of the molecule's kinetic stability. |

| Mulliken Charges | Negative charge on N (pyridine) and N (amino); Positive charge on C-F carbons | Predicts sites for electrophilic and nucleophilic attack, respectively. |

| MEP Minima | Located near the pyridine and amino nitrogen atoms | Confirms these as the most likely sites for electrophilic attack and hydrogen bond acceptance. |

| MEP Maxima | Located on the amino group hydrogens | Indicates these as potential hydrogen bond donor sites. |

Solid-State Computational Studies for Crystalline Forms

Solid-state computational studies are instrumental in understanding the crystal packing, intermolecular interactions, and polymorphic behavior of a compound. For this compound, such studies would typically employ methods like plane-wave DFT or fragment-based quantum mechanical approaches.

The primary intermolecular interactions expected to govern the crystal structure of this compound are hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atoms can act as hydrogen bond acceptors. The formation of N-H···N and N-H···F hydrogen bonds would play a significant role in the stabilization of the crystal lattice.

Computational analysis of the solid state can predict the most stable crystal packing arrangements by calculating the lattice energy. These calculations can also help in understanding and predicting the existence of different polymorphic forms, which can have significant implications for the physical properties of the material, such as solubility and melting point.

Furthermore, quantum theory of atoms in molecules (QTAIM) analysis can be applied to the calculated electron density of the crystalline form to characterize the nature and strength of the intermolecular interactions, providing a deeper understanding of the forces holding the crystal together.

Table 2: Predicted Solid-State Properties for this compound (Illustrative) (Note: The following data is illustrative and based on general principles of solid-state computational studies for similar molecules, as specific studies on this compound are not available.)

| Property | Predicted Characteristic | Computational Method |

| Dominant Intermolecular Interactions | N-H···N and N-H···F hydrogen bonds | DFT with periodic boundary conditions, QTAIM |

| Crystal Packing Motif | Likely to form hydrogen-bonded chains or sheets | Crystal structure prediction (CSP) algorithms |

| Lattice Energy | High, indicative of a stable crystal structure | Plane-wave DFT calculations |

| Polymorphism | Possible, due to the flexibility of hydrogen bonding arrangements | Polymorph prediction simulations |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4,5 Trifluoropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum for 3,4,5-Trifluoropyridin-2-amine would be expected to show two main signals: one for the amine (-NH₂) protons and one for the single proton on the pyridine (B92270) ring (H-6).

Amine Protons (-NH₂): This signal would likely appear as a broad singlet. Its chemical shift would be dependent on the solvent and concentration due to hydrogen bonding.

Aromatic Proton (H-6): The proton at the 6-position would appear as a multiplet due to coupling with the adjacent fluorine atoms at the 5-position and potentially longer-range couplings with other fluorine atoms. The specific splitting pattern and coupling constants (J-values) would be crucial for confirming the structure.

Fluorine (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is essential for fluorinated compounds. The spectrum would be expected to show three distinct signals corresponding to the fluorine atoms at the C-3, C-4, and C-5 positions.

Each fluorine signal would exhibit splitting due to coupling with the other fluorine atoms on the ring (F-F coupling) and with the ring proton (H-F coupling).

The chemical shifts (δ) and coupling constants (J) would provide definitive information about the electronic environment and spatial relationships of the fluorine substituents.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would display five signals, one for each of the carbon atoms in the pyridine ring.

The chemical shifts of these carbons would be significantly influenced by the attached fluorine and amino groups.

The signals for the carbon atoms bonded to fluorine (C-3, C-4, C-5) would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Longer-range couplings (²JCF, ³JCF) could also be observed, providing further structural confirmation.

¹⁵N NMR Investigations for Nitrogen Environments

A ¹⁵N NMR spectrum would show two signals, one for the pyridine ring nitrogen and one for the exocyclic amine nitrogen. The chemical shifts of these nitrogen atoms provide insight into their hybridization and electronic environment. This technique is less common and requires specialized experiments due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy is used to identify functional groups and probe the vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy and Band Assignments

The FT-IR spectrum of this compound would show characteristic absorption bands for its functional groups.

N-H Stretching: As a primary amine, two distinct bands would be expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.

N-H Bending: An N-H bending (scissoring) vibration would likely be observed in the 1580-1650 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to C-F stretching vibrations would be prominent, typically in the 1000-1400 cm⁻¹ region.

Pyridine Ring Vibrations: A series of bands corresponding to C=C and C=N stretching vibrations within the aromatic ring would be expected in the 1400-1600 cm⁻¹ region.

Without access to published experimental data, a detailed and accurate table of spectral assignments for this compound cannot be compiled.

Raman Spectroscopy for Vibrational Modes

The Raman spectrum is expected to be characterized by several key vibrational modes, including N-H stretching of the amine group, C-N stretching, and various pyridine ring vibrations. The presence of three fluorine atoms is anticipated to significantly influence the vibrational frequencies, particularly those associated with the pyridine ring, due to their strong electron-withdrawing nature and mass.

Computational studies on similar molecules, like 2-amino-5-chloropyridine, have been performed using methods such as Density Functional Theory (DFT) to calculate theoretical vibrational frequencies. nih.govresearchgate.net These studies show good agreement between calculated and experimental spectra, providing a basis for predicting the Raman spectrum of this compound.

Table 1: Predicted Raman Vibrational Modes for this compound (based on analogs)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3500-3400 | Stretching of the N-H bonds in the amino group. |

| N-H Symmetric Stretch | ~3400-3300 | Symmetrical stretching of the N-H bonds. |

| NH₂ Scissoring | ~1650-1600 | Bending vibration of the amino group. |

| Ring C=C/C=N Stretching | ~1620-1400 | Vibrations of the pyridine ring framework. |

| C-N Stretching | ~1350-1250 | Stretching of the bond between the amino group and the pyridine ring. |

| C-F Stretching | ~1300-1100 | Stretching vibrations of the carbon-fluorine bonds. |

| Ring Breathing Mode | ~860-840 | Collective symmetric vibration of the pyridine ring. researchgate.net |

| NH₂ Wagging | ~760-740 | Out-of-plane bending of the amino group. |

Attenuated Total Reflectance Infrared (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a powerful technique for obtaining the infrared spectrum of solid and liquid samples with minimal sample preparation. vscht.cz For this compound, the ATR-IR spectrum is expected to display characteristic absorption bands corresponding to its functional groups. While direct experimental data for this specific compound is scarce, analysis of related aminopyridines provides a strong basis for interpretation. researchgate.netchemicalbook.com

The key functional groups and their expected ATR-IR absorption regions are:

N-H Stretching: The primary amine group will exhibit two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

N-H Bending: A scissoring vibration of the primary amine is expected in the 1650-1580 cm⁻¹ range.

C=C and C=N Stretching: The aromatic pyridine ring will show a series of absorptions between 1600 cm⁻¹ and 1400 cm⁻¹.

C-N Stretching: The stretching vibration of the bond connecting the amino group to the pyridine ring typically appears in the 1335-1250 cm⁻¹ region for aromatic amines.

C-F Stretching: Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹.

N-H Wagging: A broad band resulting from the out-of-plane bending of the N-H bond is anticipated in the 910-665 cm⁻¹ region.

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

DRIFT spectroscopy is particularly useful for analyzing powdered or rough-surfaced solid samples. swri.orguni-tuebingen.de It is a valuable tool for studying the surface chemistry of materials, such as catalysts, where the analyte may be adsorbed onto a substrate. researchgate.netintertek.com In the context of this compound, DRIFT could be employed to study its interactions with solid surfaces. The resulting spectrum would provide information on how the vibrational modes of the molecule are perturbed upon adsorption, offering insights into the nature of the surface-molecule interactions. researchgate.net For instance, changes in the N-H and pyridine ring stretching frequencies could indicate hydrogen bonding or coordination with active sites on a surface. researchgate.net

Table 2: Expected ATR-IR and DRIFT Absorption Bands for this compound (based on analogs)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3400-3250 |

| Primary Amine (NH₂) | Scissoring (Bending) | 1650-1580 |

| Pyridine Ring | C=C and C=N Stretch | 1600-1400 |

| Aromatic C-N | Stretch | 1335-1250 |

| C-F | Stretch | 1300-1000 |

| Primary Amine (NH₂) | Wagging (Out-of-plane bend) | 910-665 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₅H₃F₃N₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd m/z value. youtube.com

Common fragmentation patterns for aliphatic amines often involve α-cleavage, where the bond adjacent to the nitrogen atom is broken. youtube.commiamioh.edu For aromatic amines like 2-aminopyridine (B139424), the fragmentation is more complex. The molecular ion is typically quite stable. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (predicted) | Possible Fragmentation Pathway |

| [C₅H₃F₃N₂]⁺ | Molecular Ion | 152 | Initial ionization of the molecule. |

| [C₅H₂F₃N]⁺ | 151 | Loss of a hydrogen atom. | |

| [C₄H₂F₃N]⁺ | 125 | Loss of HCN from the molecular ion. | |

| [C₅H₃F₂N₂]⁺ | 133 | Loss of a fluorine atom. | |

| [C₄F₃N]⁺ | 123 | Loss of H₂CN from the molecular ion. |

Advanced Spectroscopic Methods for Investigating Biomolecular Interactions (if applicable to derivatives)

Derivatives of this compound, particularly those with enhanced biological activity, can be studied using advanced spectroscopic methods to understand their interactions with biomolecules such as proteins and nucleic acids. researchgate.net Fluorinated pyridines are of interest in medicinal chemistry, and understanding their binding mechanisms is crucial for drug design. researchgate.net

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , particularly with fluorine-19 detection, can provide detailed information about the binding site and conformational changes upon interaction. cdnsciencepub.comFluorescence spectroscopy can also be employed if the derivative or the target biomolecule is fluorescent. Changes in fluorescence intensity, wavelength, and polarization can reveal binding affinities and mechanisms. researchgate.net

Resonance Raman (rR) spectroscopy can be a powerful tool to selectively probe the vibrational modes of a chromophoric derivative bound to a biological target. nih.gov This technique can provide insights into the electronic structure and geometry of the molecule in its bound state.

Furthermore, UV-Vis spectroscopy can be used to monitor binding events that result in a change in the electronic absorption spectrum of the derivative or the biomolecule. acs.org These advanced spectroscopic techniques, often used in combination, provide a comprehensive picture of the biomolecular interactions of this compound derivatives, which is essential for the development of new therapeutic agents.

Chemical Reactivity and Derivatization Strategies for 3,4,5 Trifluoropyridin 2 Amine

Exploration of Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. For polyfluorinated pyridines, these reactions offer a powerful method for introducing diverse functional groups. While specific studies on 3,4,5-trifluoropyridin-2-amine are not extensively documented, the reactivity of related trifluoropyridines and halo-aminopyridines in reactions like the Suzuki-Miyaura coupling provides significant insight into its potential for functionalization.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly relevant. For instance, the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a key intermediate for the fungicide Fluxapyroxad, is achieved through a Suzuki-Miyaura coupling between a trifluorophenylboronic acid derivative and an aminophenyl halide. researchgate.net This highlights the utility of this reaction in creating complex polyfluorinated biaryl structures, a strategy that could be adapted for this compound if it were first converted to a halo-derivative.

The direct C-F bond activation of polyfluorinated aromatics for cross-coupling is challenging but achievable with specific catalytic systems. mdpi.commdpi.com However, a more common approach involves the functionalization of a less robust C-Cl or C-Br bond on the pyridine (B92270) ring. Studies on 3-halo-2-aminopyridines have shown successful palladium-catalyzed C-N cross-coupling to introduce various amine nucleophiles. researchgate.net Similarly, the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) demonstrates that selective, sequential arylation of a polyhalogenated pyridine core is possible, with substitution occurring preferentially at the 4-position, followed by the 3- and 5-positions. beilstein-journals.org This suggests that if a bromo or chloro substituent were present on the this compound scaffold, it would serve as the primary site for cross-coupling reactions.

The table below summarizes representative Suzuki-Miyaura reaction conditions used for related halogenated pyridines, which could serve as a starting point for the development of protocols for this compound derivatives.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Variable | beilstein-journals.org |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | 5-89% | researchgate.netclaremont.edu |

| 5-Bromo-1,2,3-trifluorobenzene | (2-Aminophenyl)boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | High | researchgate.net |

Regioselective Functionalization of the Pyridine Ring

The regioselectivity of reactions on the this compound ring is governed by the competing electronic effects of the activating amino group and the deactivating fluorine atoms. The pyridine nitrogen and the fluorine atoms render the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). In highly fluorinated systems like pentafluoropyridine (B1199360), nucleophilic attack occurs preferentially at the C4 position, followed by the C2 and C6 positions. mdpi.comrsc.org For this compound, the C4 and C6 positions are the most electron-deficient. Since C6 is unsubstituted, it could be a potential site for certain nucleophilic additions, while the fluorine at C4 is a prime candidate for displacement in an SNAr reaction.

Functionalization can also be achieved via metallation. Directed ortho-metallation (DoM) is a powerful tool for regioselective functionalization of pyridines, although the directing ability of the amino group would compete with the electronic effects of the fluorine atoms. An alternative strategy involves the generation of pyridyne intermediates from di-halo pyridines, which allows for regioselective difunctionalization. nih.gov This approach would require prior halogenation of the this compound scaffold.

The predictable reactivity patterns for SNAr on polyfluoropyridines are summarized in the following table.

| Substrate | Position of Attack | Rationale | Reference |

|---|---|---|---|

| Pentafluoropyridine | C4 (para to N) | Most favorable position for stabilizing the negative charge of the Meisenheimer intermediate. | rsc.org |

| Pentafluoropyridine | C2, C6 (ortho to N) | Secondary positions for nucleophilic attack, also activated by the ring nitrogen. | rsc.org |

| This compound (Predicted) | C4 | Highly activated by both the para-nitrogen and the adjacent C3 and C5 fluorine atoms. | N/A |

| This compound (Predicted) | C6 | Activated by the ortho-nitrogen, but lacks a leaving group for a standard SNAr pathway. May undergo Chichibabin-type amination. | N/A |

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The 2-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. This approach allows for the creation of novel, rigid, polyfluorinated scaffolds with potential applications in medicinal chemistry and materials science. The reactivity of the 2-aminopyridine (B139424) moiety in condensation reactions is well-established.

One of the most common strategies involves the reaction of 2-aminopyridines with 1,3-dielectrophiles to construct a new six-membered ring. For example, condensation with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyridopyrimidines. Similarly, reactions with α,β-unsaturated carbonyl compounds can yield fused dihydropyridine (B1217469) rings.

Another prominent reaction is the synthesis of imidazo[1,2-a]pyridines through the condensation of 2-aminopyridines with α-haloketones (the Tschitschibabin reaction) or, more recently, with reagents like ynals. rsc.org This reaction involves the initial nucleophilic attack of the ring nitrogen onto the electrophilic carbon, followed by an intramolecular cyclization by the exocyclic amino group. This methodology provides a direct route to a privileged heterocyclic scaffold that is present in numerous pharmaceutical agents. The presence of the three fluorine atoms on the pyridine ring of this compound would be expected to modulate the electronic properties of the resulting imidazo[1,2-a]pyridine (B132010) system, potentially enhancing its biological activity or stability.

The table below outlines common cyclization strategies for 2-aminopyridines.

| Reactant | Resulting Heterocyclic System | General Reaction Type | Reference |

|---|---|---|---|

| α-Haloketone | Imidazo[1,2-a]pyridine | Tschitschibabin Reaction | rsc.org |

| 1,3-Diketone | Pyrido[1,2-a]pyrimidine | Condensation/Cyclization | researchgate.net |

| Ynal | Imidazo[1,2-a]pyridine | Condensation/Michael Addition/Cyclization | rsc.org |

| Isothiocyanate | Pyridothiadiazine | Addition/Cyclization | N/A |

Development of Complex Polyfluorinated Compounds via this compound Intermediates

This compound serves as a valuable building block for the synthesis of complex, high-value polyfluorinated compounds. The incorporation of a trifluoropyridine moiety can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This has made such intermediates highly sought after in the agrochemical and pharmaceutical industries. nih.govagropages.com

A prime example of this strategy is the industrial synthesis of the fungicide Fluxapyroxad. A crucial step in its production involves the creation of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a molecule that contains the core structure of a trifluorinated aromatic ring linked to an aminophenyl group. researchgate.netgoogle.com This intermediate is synthesized via a large-scale Suzuki-Miyaura coupling, demonstrating the industrial relevance of the chemistry discussed in section 6.1. The trifluorinated ring is critical to the biological activity of the final product.

In the pharmaceutical realm, fluorinated aminopyridines are being explored for both therapeutic and diagnostic purposes. For example, [¹⁸F]-labeled 3-fluoro-4-aminopyridine has been developed as a positron emission tomography (PET) imaging agent to visualize areas of demyelination in the central nervous system, which is relevant for diseases like multiple sclerosis. researchgate.netgoogle.com This application underscores the value of fluorinated aminopyridine scaffolds in constructing sophisticated medical tools. The derivatization of this compound through the reactions described previously—cross-coupling, regioselective substitution, and heterocycle formation—provides a clear pathway to novel, complex polyfluorinated compounds with significant potential for practical applications.

Applications of 3,4,5 Trifluoropyridin 2 Amine in Chemical Synthesis and Materials Science Research

Role as a Key Building Block in Organic Synthesis

In the realm of organic chemistry, particularly in medicinal and materials science, the strategic introduction of fluorine atoms into a molecule can profoundly influence its biological and physical properties. Fluorinated compounds like 3,4,5-Trifluoropyridin-2-amine are highly sought-after as "building blocks" for precisely this reason. nih.govenamine.net The term building block refers to a molecule that serves as a foundational unit in the synthesis of more complex structures. enamine.netmdpi.com

The utility of this compound stems from two key features: the trifluorinated pyridine (B92270) ring and the reactive primary amine group. The pyridine ring itself is a common scaffold in pharmaceuticals and other functional materials. The addition of fluorine atoms can enhance properties such as:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in-vivo half-life of a drug candidate.

Binding Affinity: Fluorine can alter the electronic nature of the molecule, potentially leading to stronger interactions with biological targets.

Lipophilicity: Strategic fluorination can increase a molecule's ability to pass through cell membranes.

The amine group (-NH2) at the 2-position of the ring provides a reactive handle for a wide array of chemical transformations. This allows chemists to readily incorporate the trifluoropyridine motif into larger molecules through reactions such as nucleophilic substitution, diazotization, and various coupling reactions (e.g., Buchwald-Hartwig amination). nih.gov This versatility makes this compound a valuable component for generating libraries of novel compounds in discovery chemistry programs. nih.gov

Intermediate in the Preparation of Advanced Agrochemical Candidates

The pyridine chemical framework is a cornerstone of modern agrochemical design, often described as a critical "chip" in the manufacture of pesticides. agropages.com Derivatives of trifluoromethylpyridine (TFMP), in particular, are key structural motifs in a multitude of commercial crop protection products. nih.govresearchgate.net Since the introduction of the first TFMP derivative, Fluazifop-butyl, more than 20 different TFMP-containing agrochemicals have been developed and commercialized. nih.govresearchgate.net

This compound serves as a key intermediate in the synthesis of these advanced agrochemical candidates. While specific, publicly documented synthetic routes for commercial products starting directly from this compound are often proprietary, its structural class is of high importance. For instance, the related compound 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) is a known precursor with potential applications in agrochemical synthesis. nih.gov The development of novel herbicides, fungicides, and insecticides often involves creating and screening numerous derivatives of a core structure. By using this compound, researchers can synthesize new active ingredients that contain the trifluorinated aminopyridine scaffold, aiming to improve efficacy, selectivity, and environmental profile compared to existing products.

Examples of Commercial Agrochemicals Containing a Trifluoromethylpyridine (TFMP) Moiety

| Agrochemical Name | Type | Key Intermediate Class |

|---|---|---|

| Fluazifop-butyl | Herbicide | Chloro(trifluoromethyl)pyridine |

| Fluopyram | Fungicide | Chloro(trifluoromethyl)pyridine |

| Flonicamid | Insecticide | Trifluoromethylpyridine |

| Dithiopyr | Herbicide | Trifluoromethylpyridine |

| Thiazopyr | Herbicide | Trifluoromethylpyridine |

Contributions to Fluorinated Polymer and Coating Development

Fluorinated polymers are a class of high-performance materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. mdpi.comresearchgate.net These characteristics make them invaluable for creating advanced coatings, durable textiles, and specialized materials for the aerospace and biomedical industries. mdpi.com

The development of novel fluorinated polymers often relies on the incorporation of fluorine-containing monomers into a polymer chain. This compound is a candidate for such applications due to its high fluorine content and reactive amine functionality. The amine group can react with other monomers, such as isocyanates or acid chlorides, to become part of a polymer backbone, forming fluorinated polyurethanes or polyamides, respectively.

Introducing the 3,4,5-trifluoropyridinyl moiety into a polymer structure is a strategy to impart desirable surface properties. mdpi.com For example, in the synthesis of fluorinated polyurethanes, fluorinated diamines can be used as chain extenders to enhance surface characteristics. mdpi.com Similarly, incorporating this compound could yield a polymer with a low-energy surface, resulting in coatings that are water-repellent, weather-resistant, and resistant to chemical corrosion. nih.gov Research in this area focuses on synthesizing new polymers where this compound acts as a specialty monomer to create materials with tailored, high-performance properties.

Research into Corrosion Inhibition Applications of Pyridinamines

Corrosion is a significant challenge in many industries, and the use of organic chemical inhibitors is a primary method of protecting metals like carbon steel from degradation, particularly in acidic environments. koreascience.kr Aminopyridine derivatives have been extensively studied and proven to be highly effective corrosion inhibitors. carta-evidence.orgias.ac.inresearchgate.net

The mechanism of inhibition involves the adsorption of the organic molecules onto the surface of the metal, forming a protective film that acts as a barrier to the corrosive medium. koreascience.krcarta-evidence.org This adsorption is facilitated by the presence of heteroatoms (such as nitrogen) and pi-electrons in the aromatic ring, which can interact with the metal's empty orbitals. koreascience.kr Studies on various 2-aminopyridine (B139424) derivatives have demonstrated their ability to achieve high levels of protection. carta-evidence.orgias.ac.inresearchgate.net

Reported Inhibition Efficiency of Various 2-Aminopyridine Derivatives for Carbon Steel

| Inhibitor Compound | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 2-(butylamino)-4-phenylnicotinonitrile | 0.5 M H₂SO₄ | 97.45 | carta-evidence.orgias.ac.in |

| 2-(propylamino)-4-phenylnicotinonitrile | 0.5 M H₂SO₄ | >85 | researchgate.net |

| 2-(methylamino)-4-phenylnicotinonitrile | 0.5 M H₂SO₄ | >80 | researchgate.net |

| 2-((6-aminopyridin-2-yl)imino)indolin-3-one | 1 M HCl | Not specified, but effective | koreascience.kr |

Research into the corrosion inhibition properties of this compound falls within this established field. The presence of both the pyridine ring and the exocyclic amine group provides the necessary nitrogen heteroatoms for adsorption. Furthermore, the three highly electronegative fluorine atoms significantly modify the electronic properties of the pyridine ring. This modification could influence the strength and nature of the molecule's adsorption onto a metal surface, potentially leading to enhanced or more durable corrosion protection. Scientific investigation in this area would focus on quantifying its inhibition efficiency and comparing its performance to non-fluorinated analogues to understand the role of fluorination in the protective mechanism.

Pharmacological and Biological Research Applications of 3,4,5 Trifluoropyridin 2 Amine Derivatives Mechanism Focused

Investigation of Molecular Interactions with Biological Targets

The trifluorinated substitution pattern on the pyridine (B92270) ring of 3,4,5-trifluoropyridin-2-amine derivatives plays a crucial role in their interaction with biological targets. The electron-withdrawing nature of fluorine atoms can influence the pKa of the pyridine nitrogen and the amino group, thereby affecting hydrogen bonding and electrostatic interactions within protein binding pockets.

Molecular docking studies are instrumental in elucidating these interactions. For instance, in the context of kinase inhibition, the pyridine scaffold can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The fluorine atoms can form favorable orthogonal multipolar interactions with backbone carbonyls, further stabilizing the complex. The 2-amino group provides a convenient handle for introducing various substituents that can be tailored to interact with specific residues in the active site, thereby enhancing potency and selectivity.

Design and Synthesis of Enzyme Inhibitors Based on the Pyridinamine Scaffold